3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research to investigate its mechanism of action and physiological effects. In
Mechanism of Action
FPPP exerts its effects by binding to specific receptors in the brain, such as the sigma-1 receptor and the dopamine transporter. By binding to these receptors, FPPP can modulate their activity and alter the levels of neurotransmitters in the brain. This can lead to changes in various physiological processes, such as pain perception, mood regulation, and motor function.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. FPPP has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, FPPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPPP in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows researchers to investigate the function of these receptors with high precision and accuracy. However, one of the limitations of using FPPP is its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of animals used in experiments.
Future Directions
There are many potential future directions for research on FPPP. One area of interest is the development of new compounds that target the sigma-1 receptor, which has been implicated in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the role of FPPP in modulating the activity of other neurotransmitter systems in the brain, such as the glutamatergic system. Finally, the potential therapeutic applications of FPPP in treating various neurological disorders warrant further investigation.
Synthesis Methods
The synthesis of FPPP involves the reaction of 4-fluorophenol with N-methyl-2-pyrrolidone, followed by the addition of 3-bromo-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
FPPP has been used extensively in scientific research as a tool to investigate the function of various receptors in the brain. It has been shown to bind to and activate the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. FPPP has also been used as a probe to study the function of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-18-9-2-3-13(18)11-17-15(19)8-10-20-14-6-4-12(16)5-7-14/h4-7,13H,2-3,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPKUTYFRLCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.